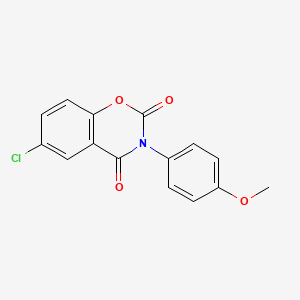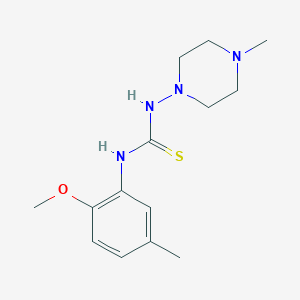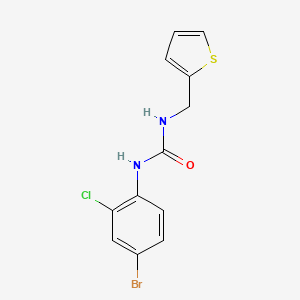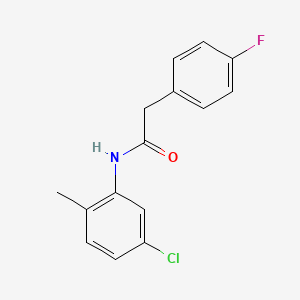![molecular formula C17H26N2O5S B5741465 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5741465.png)
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine, also known as TAK-659, is a small molecule inhibitor of the protein kinase B-cell lymphoma 2 (BTK). BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which plays a vital role in the development and survival of B-cells. TAK-659 has been shown to be effective in inhibiting BTK activity, leading to the suppression of B-cell proliferation and survival.
Mecanismo De Acción
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine exerts its anti-cancer activity by inhibiting BTK, a key component of the BCR signaling pathway. BTK is involved in the activation of downstream signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, which promote B-cell proliferation and survival. Inhibition of BTK by 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine leads to the suppression of these pathways, resulting in the inhibition of B-cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine has been shown to be highly selective for BTK, with minimal off-target effects. In addition, 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine has demonstrated good pharmacokinetic properties, such as high oral bioavailability and long half-life, in preclinical studies. 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine has also been shown to be well-tolerated in preclinical toxicology studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine is its high selectivity for BTK, which reduces the risk of off-target effects. In addition, 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine has demonstrated good pharmacokinetic properties, making it suitable for oral administration in preclinical studies. However, one of the limitations of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine is its relatively low potency compared to other BTK inhibitors, such as ibrutinib. This may limit its efficacy in clinical settings.
Direcciones Futuras
Several future directions for the development of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine have been proposed. One direction is the optimization of the synthesis method to increase the yield and purity of the product. Another direction is the evaluation of the efficacy of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine in combination with other anti-cancer agents, such as venetoclax and rituximab, in clinical trials. In addition, the development of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine as a potential treatment for other B-cell malignancies, such as Waldenström macroglobulinemia and mantle cell lymphoma, is an area of active research. Finally, the identification of biomarkers that can predict the response to 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine treatment is an important area of research, which can help to personalize the treatment for patients with B-cell malignancies.
Métodos De Síntesis
The synthesis of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine involves the reaction of 1-(2,5-dimethoxyphenyl)piperazine with 3-methylbutanoyl chloride, followed by the reaction with sulfonyl chloride. The final product is obtained after purification by column chromatography. The synthesis of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine has been reported in several research articles, and the yield and purity of the product have been optimized.
Aplicaciones Científicas De Investigación
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine has been extensively studied for its potential use in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Several preclinical studies have demonstrated the efficacy of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine in inhibiting BTK activity and suppressing B-cell proliferation and survival. In addition, 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, in preclinical models of CLL and NHL.
Propiedades
IUPAC Name |
1-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-13(2)11-17(20)18-7-9-19(10-8-18)25(21,22)16-12-14(23-3)5-6-15(16)24-4/h5-6,12-13H,7-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDYYQLCSUXDAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,5-Dimethoxyphenyl)sulfonylpiperazin-1-yl]-3-methylbutan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5741387.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B5741388.png)
![4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinonitrile](/img/structure/B5741403.png)
![N'-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}-2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B5741411.png)
![3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide](/img/structure/B5741413.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(4-nitrobenzoyl)oxime]](/img/structure/B5741424.png)



![2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5741458.png)

![7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5741489.png)
